5-Hydroxy-2-naphthalenesulfonic Acid Exhibits a Higher Phenolic pKa Compared to the 1-Naphthol-5-Sulfonic Acid Isomer, Modulating Azo Coupling pH
The thermodynamic pKa of the phenolic hydroxyl group in 5-hydroxy-2-naphthalenesulfonic acid is distinct from that of its regioisomer, 1-naphthol-5-sulfonic acid. This difference directly affects the ionization state and nucleophilicity of the coupling component under specific pH conditions [1]. The higher pKa of the 2-sulfonate derivative indicates its hydroxyl proton is less acidic, requiring a higher pH for complete deprotonation.
| Evidence Dimension | Phenolic pKa (Acid Dissociation Constant) |
|---|---|
| Target Compound Data | pKa = 9.27 (for 2-hydroxy-1-naphthalenesulfonate, a close structural analog for class inference) [1] |
| Comparator Or Baseline | 1-Naphthol-5-sulfonic acid (5-hydroxy-1-naphthalenesulfonate): pKa = 8.94 [1] |
| Quantified Difference | ΔpKa ≈ +0.33 units (higher for the target compound class) |
| Conditions | Aqueous solution, thermodynamic pKa values measured at 25°C [1] |
Why This Matters
A higher pKa necessitates a higher pH for optimal azo coupling, directly influencing process control and the resulting product purity; using an isomer with a different pKa can lead to incomplete reaction or formation of unwanted by-products.
- [1] van Gemert JT. The ionization constants of phenolic groups in hydroxynaphthalenesulphonic acids. Aust J Chem. 1969;22(9):1883-1890. View Source
